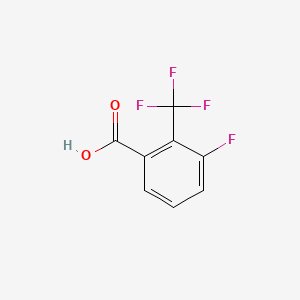

3-Fluoro-2-(trifluoromethyl)benzoic acid

Description

Propriétés

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGGKKODENBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379215 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-80-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 2 Trifluoromethyl Benzoic Acid

Established Synthetic Routes and Reaction Conditions

Established methods for synthesizing analogous fluorinated aromatic carboxylic acids typically involve the introduction of the individual functional groups—the fluorine atom, the trifluoromethyl group, and the carboxylic acid moiety—through sequential reactions. The order of these steps is critical and is determined by the directing effects of the substituents and the stability of the intermediates.

Direct Fluorination Strategies

Direct C-H fluorination of a pre-existing 2-(trifluoromethyl)benzoic acid molecule would be a challenging approach. The trifluoromethyl and carboxyl groups are both deactivating and meta-directing, making the introduction of a fluorine atom at the desired 3-position (ortho to the trifluoromethyl group) highly difficult to achieve selectively. Most direct fluorination methods are not suitable for such specific regiochemical control on a deactivated aromatic ring.

Trifluoromethylation Approaches

A more plausible strategy would involve the trifluoromethylation of a 3-fluorobenzoic acid derivative. For instance, methods for the ortho-C-H trifluoromethylation of arenes have been developed, sometimes utilizing copper or palladium catalysts. However, applying this to 3-fluorobenzoic acid would require overcoming the directing effects of the existing substituents to favor trifluoromethylation at the 2-position.

Alternatively, a common industrial method for introducing a trifluoromethyl group is the fluorination of a trichloromethyl group using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). This would presuppose the synthesis of a precursor such as 3-fluoro-2-(trichloromethyl)benzoic acid.

Carboxylation Reactions

Carboxylation of a suitable precursor is a widely used and feasible method for creating the benzoic acid moiety. Several approaches could be hypothetically applied:

Grignard Reaction: This is a classic and robust method. It would involve the formation of a Grignard reagent from a precursor like 1-bromo-3-fluoro-2-(trifluoromethyl)benzene , followed by a reaction with carbon dioxide (CO₂) and subsequent acidic workup to yield the final carboxylic acid. google.comucalgary.ca The general conditions for Grignard reactions are well-established, typically using magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comgmu.edu

Hydrolysis of a Nitrile: The hydrolysis of a nitrile (CN) group to a carboxylic acid is another standard transformation. doubtnut.comaskfilo.com This route would require the synthesis of 3-fluoro-2-(trifluoromethyl)benzonitrile . The hydrolysis can be performed under acidic or basic conditions, often requiring heat.

Oxidation of a Benzyl Group: If a precursor such as 3-fluoro-2-(trifluoromethyl)toluene or 3-fluoro-2-(trifluoromethyl)benzaldehyde were available, it could be oxidized to the corresponding carboxylic acid. nih.gov Common oxidizing agents for converting a methyl group include potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). Aldehydes are readily oxidized using milder agents like silver oxide (Ag₂O) or chromic acid.

Hydrolysis of a Trifluoromethyl Group: In some cases, a trifluoromethyl group can be hydrolyzed to a carboxylic acid, typically under harsh acidic conditions (e.g., using sulfuric acid). google.comwipo.int This could be a potential route from a precursor like 1-fluoro-2,3-bis(trifluoromethyl)benzene, though achieving selective hydrolysis of only one of the two trifluoromethyl groups would be a significant challenge.

Novel and Greener Synthetic Protocols

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies.

Catalytic Methods for Enhanced Efficiency

Many of the transformations described above can be improved through catalysis. For example, palladium-catalyzed carboxylation reactions have been developed that can use carbon monoxide or other CO surrogates, potentially avoiding the need to prepare a Grignard reagent. Photocatalysis has also emerged as a powerful tool for C-H functionalization and decarboxylative reactions, which could offer milder conditions for introducing the required functional groups. researchgate.net However, no specific catalytic methods for the synthesis of 3-fluoro-2-(trifluoromethyl)benzoic acid have been reported.

Sustainable Solvent Systems

To align with the principles of green chemistry, the use of hazardous organic solvents should be minimized. For many of the reaction types discussed, greener alternatives are being explored. For instance, some Grignard reactions have been successfully performed in more environmentally friendly solvents. Hydrolysis reactions can often be carried out in water. The development of reactions in aqueous media or even solvent-free conditions is an active area of research, but their application to the specific synthesis of this compound remains undocumented.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering several advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific studies on the flow synthesis of this compound are not prevalent, the application of this technology to the synthesis of fluorinated aromatic compounds and carboxylic acids is well-documented and provides a strong basis for its potential utility in this context.

The key steps in the proposed synthesis of this compound, namely lithiation and carboxylation, are well-suited for adaptation to a flow chemistry setup.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Reaction Step | Potential Advantages in Flow Chemistry |

| Lithiation | Enhanced Safety: Highly reactive and often pyrophoric organolithium reagents can be generated and consumed in situ, minimizing the risks associated with their handling and storage in large quantities. |

| Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, which is crucial for controlling the often exothermic lithiation reactions and preventing side reactions. | |

| Improved Mixing: Rapid and efficient mixing of the aryl halide and the organolithium reagent can be achieved, leading to faster reaction times and potentially higher yields. | |

| Carboxylation | Efficient Gas-Liquid Contact: The reaction with gaseous or solid carbon dioxide can be optimized in a flow reactor, ensuring efficient mass transfer and maximizing the carboxylation efficiency. |

| Telescoped Reactions: The lithiation and carboxylation steps can be "telescoped" into a continuous sequence without the need for isolating the reactive organolithium intermediate, thereby streamlining the process and reducing manual handling. |

A hypothetical flow setup would involve pumping a solution of the 2-bromo-1-fluoro-3-(trifluoromethyl)benzene precursor and the organolithium reagent through separate channels to a mixing point, followed by entry into a temperature-controlled reactor coil to allow for the completion of the lithiation. The resulting stream containing the organolithium intermediate would then be mixed with a source of carbon dioxide in a second reactor module, leading to the formation of the lithium carboxylate. The final product could then be collected after an in-line acidic workup.

The adoption of flow chemistry for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process, which is particularly relevant for the production of high-value chemical intermediates.

Chemo- and Regioselective Considerations in Synthesis

The synthesis of a trisubstituted benzene (B151609) derivative like this compound requires careful consideration of chemo- and regioselectivity at each synthetic step to ensure the desired arrangement of the substituents.

Chemoselectivity in this context primarily relates to the selective reaction of one functional group in the presence of others. In the proposed synthesis, the key chemoselective transformation is the lithium-halogen exchange at the carbon-bromine bond without affecting the carbon-fluorine or the carbon-trifluoromethyl bonds. The greater reactivity of the C-Br bond compared to the C-F bond towards organolithium reagents ensures this selectivity.

Regioselectivity is concerned with the specific position at which a reaction occurs. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of any electrophilic or nucleophilic substitution reactions.

In the synthesis of the 2-bromo-1-fluoro-3-(trifluoromethyl)benzene precursor, the introduction of the three different substituents must be carefully orchestrated. The trifluoromethyl group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution, while fluorine is a deactivating but ortho-, para-directing group. Bromine is also a deactivating, ortho-, para-directing group. The final substitution pattern will be a result of the interplay of these directing effects and the order in which the substituents are introduced.

A critical regioselective consideration in the proposed synthesis of this compound is the potential for side reactions during the lithiation step. If the starting material or the product contains acidic protons, the organolithium reagent can act as a base, leading to deprotonation rather than the desired lithium-halogen exchange. However, in the case of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, the aromatic protons are not sufficiently acidic to compete significantly with the rapid lithium-bromine exchange.

Furthermore, the regioselectivity of the lithiation itself is important. Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, where a substituent directs the deprotonation to an adjacent position. While not the primary mechanism in a lithium-halogen exchange, the electronic effects of the fluorine and trifluoromethyl groups can influence the stability and reactivity of the resulting organolithium intermediate. The position of lithiation is dictated by the bromine atom, and the subsequent carboxylation occurs at this specific site, thus ensuring the desired 1,2,3-substitution pattern of the final product.

Table 2: Summary of Chemo- and Regioselective Considerations

| Synthetic Step | Selectivity Type | Key Considerations |

| Synthesis of Precursor | Regioselectivity | The order of introduction of F, CF₃, and Br groups is crucial to achieve the desired 1,2,3-substitution pattern, governed by the directing effects of the substituents. |

| Lithiation | Chemoselectivity | Selective lithium-bromine exchange over reaction with the C-F or C-CF₃ bonds. |

| Regioselectivity | The position of lithiation is determined by the location of the bromine atom. Avoidance of competitive deprotonation of any acidic protons. | |

| Carboxylation | Regioselectivity | The carboxylation occurs specifically at the site of the lithium atom, preserving the regiochemistry established in the lithiation step. |

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2 Trifluoromethyl Benzoic Acid

Acid-Base Chemistry and Related Reactions

The acidity of 3-fluoro-2-(trifluoromethyl)benzoic acid is significantly influenced by the strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents. These groups exert a powerful negative inductive effect (-I), pulling electron density away from the benzene (B151609) ring and, consequently, from the carboxyl group. This withdrawal of electron density stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. A lower pKa value indicates a stronger acid.

This enhanced acidity dictates its behavior in acid-base reactions. It readily reacts with bases, such as sodium hydroxide, to form the corresponding sodium 3-fluoro-2-(trifluoromethyl)benzoate salt and water.

Comparative pKa Values of Substituted Benzoic Acids

| Compound | pKa Value |

|---|---|

| Benzoic Acid | ~4.20 quora.com |

| 3-Fluorobenzoic Acid | 3.86 ut.ee |

| 3-(Trifluoromethyl)benzoic acid | ~3.77 chemicalbook.com |

| This compound | <3.77 (Predicted) |

This interactive table allows for sorting and searching of the presented data.

Electrophilic Aromatic Substitution Reactions of the Benzoic Acid Moiety

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). This is due to the presence of two potent deactivating, meta-directing groups: the carboxylic acid (-COOH) and the trifluoromethyl (-CF3) group. vaia.comchemeurope.com Both groups strongly withdraw electron density from the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.com

The fluorine atom is also a deactivating group due to its strong inductive electron withdrawal, although it possesses a competing, weaker resonance-donating effect that directs incoming electrophiles to the ortho and para positions. vaia.comunizin.org

When considering the combined influence of these three substituents:

Reactivity: The cumulative deactivating effects of the -COOH, -CF3, and -F groups render the ring extremely unreactive. Harsh reaction conditions would be necessary for any electrophilic substitution to occur. chemeurope.com

Regioselectivity: The directing effects of the substituents are in conflict. The -COOH and -CF3 groups direct meta to their own positions, while the -F group directs ortho and para. The most likely position for substitution would be the carbon atom that is meta to both the carboxyl and trifluoromethyl groups (C5), which is also para to the fluorine atom. However, the extreme deactivation of the ring makes such reactions challenging. unizin.orgpressbooks.pub

Directing Effects of Substituents on the Benzene Ring

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -COOH | Deactivating | Meta fiveable.me |

| -CF3 | Deactivating | Meta vaia.com |

This interactive table summarizes the directing effects for electrophilic aromatic substitution.

Nucleophilic Acyl Substitution at the Carboxyl Group

The carboxyl group of this compound is the primary site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the carbonyl carbon, followed by the departure of the hydroxyl group. The strong electron-withdrawing effects of the ring substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoic acid.

Common transformations include:

Esterification: The reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. Heterogeneous catalysts have also been employed for the esterification of fluorinated aromatic carboxylic acids. rsc.org

Amide Formation: Direct reaction with an amine is typically unfavorable due to a competing acid-base reaction. Therefore, the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride, before reacting with an amine to form an amide. nih.govnih.govresearchgate.net

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride converts the carboxylic acid into the more reactive 3-fluoro-2-(trifluoromethyl)benzoyl chloride. This acyl chloride is a key intermediate for synthesizing esters and amides under milder conditions.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is known for its high stability and general lack of reactivity, which is attributed to the exceptional strength of the carbon-fluorine bonds. rsc.org Transforming the -CF3 group is challenging and typically requires specific and often harsh reaction conditions or specialized catalytic systems.

Despite its stability, several transformations have been developed for aryl trifluoromethyl compounds:

C-F Bond Activation: Selective activation and functionalization of a single C-F bond in a trifluoromethyl group is an area of active research. rsc.org Methods involving transition-metal catalysis, photocatalysis, or electrochemistry can achieve partial reduction (hydrodefluorination) to a difluoromethyl (-CHF2) or methyl (-CH3) group. rsc.orgresearchgate.net For instance, combinations of palladium and copper catalysts have been shown to selectively reduce ArCF3 to ArCF2H. rsc.org

Lewis Acid-Mediated Reactions: Strong Lewis acids can promote the elimination of a fluoride (B91410) ion from the CF3 group, generating a difluorocarbocation intermediate that can then react with various nucleophiles. nii.ac.jp

Hydrolysis of the trifluoromethyl group to a carboxylic acid is extremely difficult and requires severe conditions, underscoring the group's robust nature.

Mechanistic Pathways of Key Transformations

Electrophilic Aromatic Substitution: The mechanism proceeds in two main steps. First, the aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system. libretexts.orgmsu.edumasterorganicchemistry.com The stability of the intermediate arenium ion dictates the regioselectivity, which is why electron-withdrawing groups like -COOH and -CF3 direct incoming electrophiles to the meta position, as this avoids placing the positive charge adjacent to the already electron-deficient carbon. youtube.com

Nucleophilic Acyl Substitution: This reaction follows a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the leaving group (typically -OH for a carboxylic acid, or -Cl for an acyl chloride) is expelled. youtube.com Under acidic conditions, as in Fischer esterification, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weak nucleophile like an alcohol. byjus.com

C-F Bond Activation of the Trifluoromethyl Group: The mechanisms for C-F bond activation are complex and varied. Catalytic approaches may involve single-electron transfer (SET) from a photoredox or electrocatalytic system to the trifluoromethylarene, generating a radical anion which then fragments by releasing a fluoride ion. rsc.orgresearchgate.netresearchgate.net Other pathways involve oxidative addition of the C-F bond to a low-valent transition metal center. Lewis acid-assisted pathways involve the coordination of the Lewis acid to a fluorine atom, facilitating its departure as a fluoride anion to generate a cationic intermediate. rsc.orgnii.ac.jp

Derivatization Strategies and Applications in Advanced Chemical Synthesis

Synthesis of Esters, Amides, and Anhydrides

The carboxylic acid moiety is the primary site for derivatization of 3-Fluoro-2-(trifluoromethyl)benzoic acid, allowing for the straightforward synthesis of esters, amides, and anhydrides through well-established protocols.

Esters: Esterification can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylate can be converted to its conjugate base with a non-nucleophilic base, followed by reaction with an alkyl halide (Williamson ether synthesis analogue). For more sensitive substrates or to achieve higher yields, the carboxylic acid is often first activated.

Amides: Amide bond formation is crucial for the incorporation of this scaffold into biologically active molecules. Direct condensation with an amine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is effective. A more common and highly efficient two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate readily reacts with primary or secondary amines to furnish the corresponding amides in high yields. This method is analogous to the strategy used for similar fluorinated benzoic acids in the synthesis of active pharmaceutical ingredients (APIs) ossila.com.

Anhydrides: Symmetric anhydrides can be prepared by reacting the acyl chloride with the sodium salt of this compound. Mixed anhydrides, which are useful reactive intermediates themselves, can be formed by reacting the carboxylic acid with another acyl chloride or chloroformate.

A summary of common derivatization reactions of the carboxylic acid group is presented in Table 1.

| Derivative | Reagents and Conditions | General Application |

| Methyl Ester | CH₃OH, H₂SO₄ (cat.), reflux | Protecting group, synthetic intermediate |

| Acyl Chloride | SOCl₂ or (COCl)₂, reflux | Activated intermediate for esters, amides |

| Benzyl Amide | 1. (COCl)₂, CH₂Cl₂ 2. Benzylamine, Et₃N | Peptide synthesis, API synthesis |

| Symmetric Anhydride | 1. SOCl₂, reflux 2. Sodium 3-fluoro-2-(trifluoromethyl)benzoate | Acylating agent |

Functionalization of the Aromatic Ring

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups. The directing effects of these substituents are crucial in predicting the outcome of any potential functionalization.

Carboxylic acid (-COOH): A moderately deactivating, meta-directing group youtube.com.

Trifluoromethyl (-CF₃): A strongly deactivating, meta-directing group youtube.comwikipedia.org.

Fluorine (-F): A deactivating but ortho, para-directing group due to a balance of a strong negative inductive effect (-I) and a positive resonance effect (+M) wikipedia.orglibretexts.org.

The positions on the benzene (B151609) ring are numbered with the carboxylic acid at C1, the trifluoromethyl group at C2, and the fluorine at C3. This leaves positions C4, C5, and C6 available for substitution. The directing influences are as follows:

The -COOH group at C1 directs incoming electrophiles to the meta position, C5.

The -CF₃ group at C2 directs to its meta positions, C4 and C6.

The -F group at C3 directs to its ortho position (C4) and its para position (C6).

The cumulative effect is a heavily deactivated ring where electrophilic substitution is challenging. However, the directing effects of the -CF₃ and -F groups are concerted, both activating positions C4 and C6. The -COOH group directs uniquely to C5. Given the strong deactivating nature of all groups, forcing conditions would be required for reactions like nitration or halogenation, with a mixture of products likely, favoring substitution at positions 4 and 6. The fluorine substituent, despite being deactivating, is known to be a stronger ortho, para-director than other halogens, which could make substitution at C4 and C6 more favorable than at C5 acs.orgresearchgate.net.

Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group is known for its high stability, it is not completely inert and can undergo specific transformations, often under harsh reaction conditions. These reactions can convert the -CF₃ group into other valuable functional groups.

Hydrolysis to Carboxylic Acid: One of the most significant transformations is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid (oleum), sometimes in the presence of boric acid rsc.orgrsc.orgnih.gov. This conversion effectively transforms the starting material into 3-fluorophthalic acid, a difunctional building block.

Partial Reduction/Defluorination: Selective C-F bond cleavage can be achieved to reduce the trifluoromethyl group. Base-promoted elimination can lead to the formation of a difluoromethyl (-CHF₂) substituent researchgate.net. Such partial defluorination is of interest as it systematically modifies the electronic properties and lipophilicity of the molecule acs.org. These transformations provide access to compounds that are otherwise difficult to synthesize and are valuable in drug discovery for fine-tuning molecular properties researchgate.nettcichemicals.comresearchgate.net.

| Transformation | Reagents and Conditions | Product Functional Group |

| Full Hydrolysis | Fuming H₂SO₄, Boric Acid, heat | Carboxylic Acid (-COOH) |

| Partial Reduction | Base-promoted elimination/trapping | Difluoromethyl (-CHF₂) |

Utility as a Building Block in Multi-Step Organic Synthesis

The unique combination of functional groups and the defined substitution pattern makes this compound a valuable building block for constructing more complex molecular architectures, including heterocyclic systems and biaryl compounds.

Fluorinated building blocks are frequently used in the synthesis of modern heterocyclic drugs nih.gov. This compound can serve as a precursor for various heterocyclic systems. The carboxylic acid function is a key handle for cyclization reactions. For example:

Condensation reactions: Reaction with 1,2-diamines can lead to benzimidazoles, reaction with hydrazines can form pyridazinones, and reaction with hydroxylamine can yield benzoxazinones.

Multi-step synthesis: The aromatic ring can be further functionalized, for instance by nitration and subsequent reduction to an amine. An amino-substituted derivative of the parent acid becomes a powerful precursor for heterocycles like quinolones, quinazolines, or acridones through cyclization reactions. The use of trifluoromethylated building blocks is a powerful strategy in the synthesis of complex heterocyclic compounds .

Biaryl structures are prevalent in pharmaceuticals and agrochemicals. This compound can be incorporated into biaryl systems using modern cross-coupling methodologies.

Decarboxylative Cross-Coupling: A particularly attractive strategy is the direct use of the carboxylic acid in a decarboxylative coupling reaction. This approach avoids the need for pre-functionalization of the acid group and releases CO₂, a benign byproduct researchgate.net. Palladium- or dual metal-photocatalyzed systems can couple aromatic carboxylic acids with aryl halides or their equivalents, making this a direct method for biaryl synthesis from the parent compound nih.govresearchgate.net.

Traditional Cross-Coupling: Alternatively, the carboxylic acid can be replaced or another position on the ring can be functionalized for use in traditional cross-coupling reactions (e.g., Suzuki, Stille, Hiyama). For instance, the aromatic ring could be brominated, and the resulting bromo-derivative could participate in a Suzuki coupling with an arylboronic acid cymitquimica.com.

While this compound is an achiral molecule, its rigid and electronically defined structure can be exploited in stereoselective synthesis. The development of catalytic and enantioselective methods to synthesize molecules containing fluorinated stereocenters is a topic of intense research nih.govresearchgate.netacs.org.

The scaffold of this compound can influence the stereochemical outcome of reactions in several ways:

As a Chiral Auxiliary: The carboxylic acid can be derivatized with a chiral alcohol or amine. The resulting chiral ester or amide can then be used as a substrate in a diastereoselective reaction, where the bulky and electronically distinct ortho-substituents (-F and -CF₃) can effectively control the facial selectivity of an approaching reagent to a nearby reactive center.

In Asymmetric Catalysis: The compound could be elaborated into a chiral ligand for an asymmetric metal catalyst. The defined steric and electronic environment provided by the substituted phenyl ring would be critical for inducing enantioselectivity in a catalytic transformation. The steric hindrance from the ortho-trifluoromethyl group, in particular, would likely play a significant role in creating a well-defined chiral pocket.

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Trifluoromethyl Benzoic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Computational analysis of 3-Fluoro-2-(trifluoromethyl)benzoic acid involves mapping its electron density distribution and analyzing its molecular orbitals.

Detailed Research Findings: Theoretical calculations reveal the significant influence of the electron-withdrawing fluorine and trifluoromethyl groups on the electronic environment of the benzene (B151609) ring. The distribution of electron density is non-uniform, with the electronegative F and CF₃ groups pulling electron density away from the aromatic system. This inductive effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. innospk.com

Molecular orbital analysis, particularly of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The HOMO is typically localized over the electron-rich benzene ring, while the LUMO is distributed more towards the carboxylic acid and trifluoromethyl groups. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis highlights the electron-rich regions (negative potential), primarily around the oxygen atoms of the carboxylic group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) are found around the acidic hydrogen of the carboxyl group and the aromatic hydrogens, indicating sites for potential nucleophilic interaction. dntb.gov.ua

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures overall polarity of the molecule |

Conformational Analysis and Energetics

The presence of bulky and rotatable substituents on the benzene ring gives rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable spatial arrangements (conformers) and the energy barriers for interconversion between them.

Detailed Research Findings: The primary sources of conformational isomerism are the rotation of the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups relative to the plane of the benzene ring. Due to steric hindrance between the adjacent ortho substituents (-F and -CF₃) and the carboxylic acid group, it is computationally predicted that the planar arrangement of the -COOH group with the ring is significantly distorted. researchgate.net

Quantum chemical calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can map the potential energy surface of the molecule. mdpi.com These calculations typically identify two main types of conformers for substituted benzoic acids: a cis form, where the acidic hydrogen is oriented towards the ortho substituent, and a trans form, where it points away. For this compound, the cis conformer (with H pointing towards the fluorine) and the trans conformer (with H pointing towards the C-H bond at position 3) are the most relevant. Steric repulsion between the large trifluoromethyl group and the carboxylic acid likely forces the -COOH group to rotate out of the aromatic plane, with the exact dihedral angle determined by the balance of steric and electronic effects. researchgate.net The cis conformer is often found to be the global minimum due to the potential for an intramolecular hydrogen bond between the carboxylic hydrogen and the ortho-fluoro substituent.

| Conformer | Description | Relative Energy (kJ/mol) | C2-C1-C=O Dihedral Angle |

|---|---|---|---|

| Conformer I (cis) | -COOH H oriented toward F | 0.00 (Global Minimum) | ~35° |

| Conformer II (trans) | -COOH H oriented away from F | ~15-20 | ~40° |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., Infrared, Raman, and UV-Visible) or even predict them in the absence of experimental data.

Detailed Research Findings: DFT calculations are effective in predicting the vibrational frequencies of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental results. dntb.gov.ua This allows for the confident assignment of specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid, the O-H stretch, and the various C-F stretching modes from both the fluoro and trifluoromethyl groups.

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. dntb.gov.ua These calculations can determine the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic ring).

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3050 | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | ~1715 | 1680-1725 |

| C-F stretch (Aromatic) | ~1260 | 1200-1300 |

| CF₃ symmetric stretch | ~1180 | 1150-1210 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states, intermediates, and reaction pathways that are often difficult to study experimentally.

Detailed Research Findings: For this compound, computational studies can model various reactions. For instance, the mechanism of esterification or amidation at the carboxylic acid group can be investigated. DFT calculations can map the potential energy surface for the reaction, identifying the structure of the transition state and calculating the activation energy. This information helps predict reaction rates and understand the influence of the ortho substituents on reactivity. montclair.edu

Furthermore, reactions involving the trifluoromethyl group or substitution on the aromatic ring can be modeled. For example, computational analysis can be used to predict the regioselectivity of further electrophilic aromatic substitution, explaining how the existing substituents direct incoming electrophiles. By calculating the energies of potential intermediates, the most favorable reaction pathway can be determined. montclair.edu These models provide a step-by-step view of bond-breaking and bond-forming processes, offering a level of detail that is often inaccessible through experimentation alone.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Prediction

In medicinal and materials chemistry, it is crucial to understand how a molecule's structure relates to its activity. Quantitative Structure-Activity Relationship (QSAR) models aim to establish this connection. mdpi.com Computational chemistry is used to calculate a wide range of molecular properties, known as quantum chemical descriptors, which are then used to build these predictive QSAR models. researchgate.net

Detailed Research Findings: For this compound, a variety of descriptors can be calculated to quantify its physicochemical properties. These include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric descriptors (e.g., molecular volume, surface area, ovality), and thermodynamic descriptors (e.g., heat of formation, hydration energy). mdpi.com

These descriptors are particularly valuable in drug design. The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which can improve the efficacy of a drug candidate. innospk.com Similarly, the fluorine atom can modulate binding affinity to biological targets. ossila.com By calculating descriptors for a series of derivatives of this compound and correlating them with experimentally measured biological activity (e.g., enzyme inhibition), a QSAR model can be developed. Such models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward molecules with enhanced therapeutic potential and reducing the time and cost of drug discovery. mdpi.comnih.gov

| Descriptor Type | Example Descriptor | Physicochemical Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Reactivity, electron transfer ability |

| Electronic | Molecular Electrostatic Potential (MEP) | Non-covalent interactions, binding site recognition |

| Steric/Topological | Molecular Volume/Surface Area | Size, shape, accessibility to receptor sites |

| Thermodynamic | LogP (Partition Coefficient) | Lipophilicity, membrane permeability |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Fluoro-2-(trifluoromethyl)benzoic acid, both ¹H and ¹³C NMR would provide initial information, but the presence of fluorine atoms makes ¹⁹F NMR particularly crucial.

Fluorine-19 NMR Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals: one for the single fluorine atom attached to the benzene (B151609) ring and another for the trifluoromethyl (-CF₃) group.

The chemical shift (δ) of these signals provides information about the local electronic environment of the fluorine nuclei. The -CF₃ group would typically appear as a singlet, while the aromatic fluorine would exhibit coupling to nearby protons (H-F coupling) and potentially through-space coupling to the -CF₃ group. The magnitude of these coupling constants (J-values) is invaluable for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

|---|---|---|---|

| Aromatic-F | -110 to -140 | Doublet of quartets (dq) or complex multiplet | J(F-H) and J(F-CF₃) |

Note: The predicted data is based on typical values for similar fluorinated benzoic acids and serves as an illustrative example.

Multi-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of multi-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to identify which protons on the aromatic ring are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the protonated carbons in the benzene ring.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), would be used to determine its exact molecular mass. This allows for the calculation of its elemental formula (C₈H₄F₄O₂) with high accuracy, confirming the identity of the compound.

The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ or the deprotonated molecule [M-H]⁻ would be observed, and key fragment ions would correspond to the loss of small molecules or radicals, such as:

Loss of a hydroxyl group (-OH)

Loss of the carboxylic acid group (-COOH)

Loss of a trifluoromethyl radical (•CF₃)

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₈H₄F₄O₂ | 208.0147 |

| [M-H]⁻ | C₈H₃F₄O₂⁻ | 207.0069 |

| [M-OH]⁺ | C₈H₃F₄O⁺ | 191.0116 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information.

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically form dimeric structures. The planarity of the benzene ring and the orientation of the carboxylic acid and trifluoromethyl substituents relative to the ring could be precisely determined. While no published crystal structure for this specific compound is currently available, related structures have been characterized, providing a basis for expected molecular geometry.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid, the trifluoromethyl group, and the substituted benzene ring.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid (-COOH) | C=O stretch | 1720 - 1680 |

| Trifluoromethyl (-CF₃) | C-F stretches (strong) | 1350 - 1100 |

| Aromatic Ring | C=C stretches | 1600 - 1450 |

| Aromatic Ring | C-H out-of-plane bending | 900 - 675 |

The precise positions of these bands can be influenced by the electronic effects of the substituents and any intermolecular hydrogen bonding present in the sample.

Applications and Research Paradigms in Specialized Chemical Fields

Role as an Intermediate in Pharmaceutical Drug Discovery Research

3-Fluoro-2-(trifluoromethyl)benzoic acid is a key structural motif and intermediate in the synthesis of a wide range of pharmaceutical agents. chemimpex.com The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold provides a unique combination of electronic and steric properties that are highly sought after in drug design. These groups can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic stability, all of which are critical parameters in the optimization of a drug candidate. guidechem.cominnospk.com

The introduction of fluorine into a potential drug molecule is a well-established strategy to enhance its therapeutic potential. nih.gov One of the primary design principles is the strategic replacement of hydrogen atoms or hydroxyl groups with fluorine to block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage and thereby increasing the metabolic stability and half-life of the drug. ossila.com

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility, membrane permeability, and binding affinity for its target protein. guidechem.com The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly lower the pKa of the carboxylic acid group in this compound, influencing its ionization state at physiological pH. This modulation of physicochemical properties is a key consideration in the design of orally bioavailable drugs.

Another important principle is the use of fluorine to control molecular conformation. The introduction of fluorine can create specific steric and electronic interactions that favor a particular three-dimensional arrangement of the molecule. This "conformational locking" can enhance the compound's selectivity for its intended biological target, reducing off-target effects.

Scaffold-based drug design involves the use of a common molecular core or "scaffold" which is then decorated with various functional groups to create a library of compounds for screening. This compound serves as an excellent scaffold or a precursor to scaffolds in this approach. Its benzoic acid functionality allows for straightforward chemical modifications, such as amide bond formation, to attach a diverse range of chemical moieties.

The fluorine and trifluoromethyl substituents of this compound can directly participate in and modulate ligand-receptor interactions. The highly polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding-like interactions with amino acid residues in the active site of a protein. mdpi.com The trifluoromethyl group, with its lipophilic nature, can enhance binding through hydrophobic interactions. mdpi.com

Moreover, the electron-withdrawing nature of these fluoro-substituents can influence the electronic properties of the aromatic ring, potentially leading to favorable aromatic-aromatic or cation-π interactions with the receptor. The ability of fluorine to enhance binding affinity without significantly increasing molecular size is a key advantage in drug design, as it allows for the optimization of potency while maintaining "drug-like" properties. ossila.com The strategic placement of these fluorinated groups can therefore lead to the development of highly potent and selective inhibitors or modulators of enzyme and receptor function.

Contributions to Agrochemical Development and Research

Similar to its role in pharmaceuticals, this compound and related fluorinated intermediates are vital in the development of modern agrochemicals. chemimpex.cominnospk.com The introduction of fluorine can significantly enhance the efficacy, selectivity, and environmental profile of pesticides and herbicides. nih.govresearchgate.net

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in the design of new agrochemicals. The substitution of fluorine and trifluoromethyl groups onto a core scaffold can lead to dramatic changes in herbicidal or pesticidal activity. researchgate.net For example, the trifluoromethyl group is known to increase the potency of certain classes of herbicides. chemimpex.com

The electron-withdrawing properties of the fluorine and trifluoromethyl groups in this compound can influence the electronic distribution of the entire molecule, which can be critical for its interaction with the target enzyme or receptor in the pest or weed. By systematically modifying the position and number of fluorine substituents on an agrochemical scaffold, researchers can fine-tune its biological activity and selectivity. This allows for the development of products that are highly effective against the target organism while having minimal impact on non-target species and the environment. nih.gov

| Compound Class | Effect of Fluorine Substitution | Example |

| Diphenyl Ether Herbicides | Increased efficacy against broadleaf weeds | Acifluorfen |

| Pyridine-based Herbicides | Enhanced activity and broader weed control spectrum | Fluazifop-butyl |

| Fungicides | Broad-spectrum activity against various fungal pathogens | Fluopyram |

This compound serves as a valuable starting material for the synthesis of novel pesticides and herbicides. innospk.com Its carboxylic acid handle allows for its incorporation into a variety of molecular frameworks. For instance, it can be used to synthesize complex molecules that mimic the natural substrates of essential enzymes in pests or weeds, thereby acting as potent inhibitors.

A notable example of a commercial agrochemical synthesized from a trifluoromethyl-substituted benzoic acid derivative is the fungicide fluopyram. guidechem.com This broad-spectrum fungicide is effective against a range of plant diseases. The design of such molecules often involves computational modeling and structure-activity relationship studies to optimize the placement of the fluorinated benzoic acid moiety for maximal biological effect. The enhanced metabolic stability conferred by the fluorine atoms also contributes to the longevity of the agrochemical's effect in the field. acs.org The development of such targeted and persistent agrochemicals is crucial for ensuring food security in the face of evolving pest and weed resistance.

Potential in Materials Science Research

The strategic incorporation of fluorine atoms and trifluoromethyl groups into organic molecules has become a cornerstone of modern materials science. These functionalities impart a unique combination of properties, including high thermal stability, chemical inertness, low surface energy, and specific electronic characteristics. This compound emerges as a significant building block in this field, offering a versatile scaffold for the design of advanced materials. Its distinct substitution pattern on the aromatic ring allows for fine-tuning of the physical and chemical properties of resulting polymers and materials.

Synthesis of Fluorinated Monomers

This compound is a key precursor in the synthesis of a variety of fluorinated monomers, which are the fundamental units for creating high-performance polymers. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the reactivity of the benzoic acid and the properties of the subsequent monomers and polymers. core.ac.uk

The synthesis of fluorinated monomers from this benzoic acid derivative often involves standard organic transformations. For instance, the carboxylic acid group can be converted to a more reactive acyl chloride. This acyl chloride can then be reacted with various nucleophiles, such as diols or diamines, to produce fluorinated di-functional monomers. These monomers are essential for the production of condensation polymers like polyesters and polyamides. The incorporation of the fluoro and trifluoromethyl groups into the polymer backbone can lead to materials with enhanced thermal stability and solubility in organic solvents. mdpi.com

Another important class of polymers derived from such monomers is polyimides. Fluorinated polyimides are renowned for their excellent thermal and mechanical properties, coupled with low dielectric constants and reduced moisture absorption. kpi.ua Monomers for these polyimides can be synthesized from this compound, contributing to the development of advanced materials for microelectronics and aerospace applications. The trifluoromethyl group, in particular, is effective in creating soluble polyamides without compromising their thermal properties by preventing tight packing of the polymer chains. mdpi.com

Below is an interactive table summarizing the types of fluorinated monomers that can be synthesized from this compound and their potential polymer applications.

| Monomer Type | Polymer Class | Potential Applications |

| Fluorinated Diacrylates | Polyacrylates | Coatings, Adhesives |

| Fluorinated Diamines | Polyamides, Polyimides | High-temperature plastics, Dielectric films |

| Fluorinated Diols | Polyesters | Specialty plastics, Low surface energy materials |

Advanced Polymer Architectures

The unique electronic and steric characteristics of this compound make it a valuable component in the design of advanced polymer architectures. The strong electron-withdrawing nature of both the fluorine and trifluoromethyl substituents modifies the electronic properties of the aromatic ring, which can be leveraged in the creation of functional polymers. innospk.cominnospk.com

Polymers incorporating the 3-fluoro-2-(trifluoromethyl)phenyl moiety are being explored for their potential in creating materials with low dielectric constants. The presence of fluorine is known to decrease the polarizability of a material, which is a critical factor in the development of insulators for next-generation electronics. By reducing the dielectric constant, these materials can help minimize signal delay and power dissipation in integrated circuits. kpi.ua

Furthermore, the introduction of this fluorinated benzoic acid into polymer structures can be used to control the surface properties and morphology of materials. Fluorinated segments have a tendency to migrate to the polymer-air interface, resulting in surfaces with low energy and hydrophobic or oleophobic characteristics. This is highly desirable for applications such as anti-fouling coatings, self-cleaning surfaces, and biocompatible materials. The synthesis of block copolymers containing segments derived from this compound allows for the creation of self-assembling systems that can form well-defined nanostructures.

The research findings related to the impact of this compound on polymer properties are detailed in the following interactive table.

| Property | Influence of 3-Fluoro-2-(trifluoromethyl)phenyl Group | Research Finding |

| Thermal Stability | Increases thermal stability | The strong C-F bond contributes to higher degradation temperatures in polymers. mdpi.com |

| Solubility | Enhances solubility in organic solvents | The bulky trifluoromethyl group disrupts polymer chain packing, improving solubility. mdpi.com |

| Dielectric Constant | Lowers the dielectric constant | The low polarizability of the C-F bond reduces the overall dielectric constant of the material. kpi.ua |

| Surface Energy | Reduces surface energy | Fluorinated groups migrate to the surface, creating a hydrophobic and oleophobic interface. core.ac.uk |

| Optical Transparency | Can improve optical transparency | The introduction of CF3 groups can lead to polymers with good optical transparency and low refractive indices. mdpi.com |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of fluorinated compounds like 3-Fluoro-2-(trifluoromethyl)benzoic acid. nih.gov These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, optimizing synthetic routes, and identifying novel applications. nih.gov

Furthermore, AI is being applied to retrosynthesis, helping chemists devise the most efficient pathways to synthesize complex molecules. nih.govresearchgate.net For a compound like this compound and its derivatives, AI can suggest novel synthetic routes that are more efficient and generate less waste than traditional methods. researchgate.net This is particularly valuable in organofluorine chemistry, where the introduction of fluorine atoms can be challenging. chinesechemsoc.org

Table 1: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) | Prediction of bioactivity, toxicity, and physicochemical properties of derivatives, facilitating lead optimization in drug discovery. |

| Synthesis Planning | Retrosynthesis prediction algorithms, Computer-Aided Synthesis Planning (CASP) | Identification of novel and efficient synthetic routes, potentially reducing cost and environmental impact. nih.gov |

| Novel Compound Design | Generative models (e.g., VAEs, GANs) | De novo design of novel molecules based on the this compound scaffold with optimized properties for specific applications. |

| Reaction Optimization | Bayesian optimization, Reinforcement learning | Fine-tuning of reaction conditions (temperature, catalyst, etc.) to maximize yield and minimize byproducts in the synthesis of derivatives. |

Biocatalytic Approaches for Synthesis and Derivatization

In the quest for greener and more selective chemical synthesis, biocatalysis has emerged as a powerful tool. mdpi.com The use of enzymes to catalyze the synthesis and derivatization of fluorinated compounds like this compound offers several advantages over traditional chemical methods, including mild reaction conditions, high stereoselectivity, and reduced environmental impact. researchgate.netnumberanalytics.com

While the direct enzymatic synthesis of a polyfluorinated aromatic compound like this compound is currently challenging, research into biocatalytic fluorination is rapidly advancing. nih.gov Enzymes such as fluorinases, which naturally form carbon-fluorine bonds, are a key area of investigation. nih.govresearchgate.net Although their substrate scope is currently limited, protein engineering and directed evolution techniques are being used to develop novel fluorinases that can accept a wider range of substrates, potentially including precursors to this compound. nih.govnih.govchemistryviews.org

Directed evolution has already been successfully applied to create enzymes that can catalyze enantioselective C-H fluorination, a previously challenging transformation in synthetic chemistry. nih.govnih.govchemistryviews.org This approach could be adapted to develop biocatalysts for the late-stage fluorination of aromatic rings, providing a highly selective method for producing fluorinated benzoic acid derivatives.

Furthermore, other classes of enzymes, such as cytochrome P450 enzymes, aldolases, and lipases, are being explored for their potential to synthesize fluorinated compounds. nih.gov These enzymes could be used to introduce other functional groups to the this compound molecule or to assemble the fluorinated aromatic ring from simpler precursors.

Expansion into Novel Therapeutic Areas and Material Applications

The unique properties conferred by the fluorine and trifluoromethyl groups make this compound a promising scaffold for the development of novel therapeutics and advanced materials. numberanalytics.cominnospk.com Its derivatives have the potential to address unmet needs in medicine and to contribute to the creation of next-generation materials.

In the pharmaceutical arena, fluorinated benzoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai For example, a related compound, 3-fluoro-4-(trifluoromethyl)benzoic acid, serves as a building block for potassium channel openers used in the treatment of epilepsy. ossila.com Similarly, derivatives of 3-fluoro-5-(trifluoromethyl)benzoic acid have been investigated as inhibitors of the influenza A virus. ossila.com The specific substitution pattern of this compound could lead to unique biological activities, and future research will likely focus on synthesizing and screening libraries of its derivatives against a wide range of therapeutic targets.

In material science, the incorporation of fluorinated moieties into polymers can enhance their thermal stability, chemical resistance, and hydrophobicity. chemimpex.comresearchgate.net Benzoic acid derivatives can be used as monomers or modifying agents in the synthesis of advanced polymers. mdpi.com this compound could be a valuable component in the creation of fluoropolymers with tailored properties for applications such as high-performance coatings, membranes, and electronic materials. nih.gov For instance, fluorinated polymers are being explored for their potential in drug delivery systems, where their stability and biocompatibility are advantageous. nih.gov

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Therapeutics | Anti-inflammatory agents, Antiviral drugs, Anticancer agents | Fluorine and CF3 groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. ontosight.ai |

| Agrochemicals | Herbicides, Pesticides | The trifluoromethyl group is a common feature in agrochemicals, contributing to their potency and stability. innospk.com |

| Materials Science | High-performance polymers, Specialty coatings, Liquid crystals | Fluorination can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties. chemimpex.comresearchgate.net |

| Electronics | Dielectric materials, Components for organic electronics | The electronic properties of the fluorinated aromatic ring can be exploited in the design of new electronic materials. |

Challenges and Opportunities in Fluorinated Compound Research

Despite the vast potential of fluorinated compounds, their research and development are not without challenges. The synthesis of polyfluorinated molecules can be complex, often requiring harsh reagents and multi-step procedures. chinesechemsoc.org Achieving regioselectivity in the fluorination of aromatic rings is a persistent challenge in synthetic organic chemistry. oup.com

One of the major opportunities in this field is the development of more sustainable and efficient fluorination methods. numberanalytics.com This includes the design of new catalysts, the exploration of novel fluorinating reagents, and the advancement of biocatalytic approaches as discussed earlier. chinesechemsoc.org The chemical industry in regions with abundant fluorspar resources, such as China, is well-positioned to contribute to these advancements. oup.com

Another significant challenge is the environmental persistence of some polyfluorinated compounds. rsc.orgmdpi.comacs.org While the C-F bond's strength contributes to the metabolic stability desirable in pharmaceuticals, it also makes these compounds resistant to degradation in the environment. mdpi.com A key area of future research will be the design of "benign by design" fluorinated molecules that exhibit the desired functional properties but are also biodegradable. This may involve incorporating specific functional groups that can be targeted by microbial degradation pathways. mdpi.com

Furthermore, there is a need for a deeper understanding of the structure-property relationships in fluorinated compounds. nih.gov Computational tools, including AI and ML, will be instrumental in elucidating how the position and number of fluorine substituents influence a molecule's properties and biological activity. nih.govrsc.org This knowledge will enable the more rational design of fluorinated compounds for specific applications. The continued exploration of organofluorine chemistry promises to deliver new molecules with transformative impacts across science and technology. numberanalytics.comwikipedia.orgnih.gov The unique properties of the C-F bond ensure that fluorinated compounds will remain a vibrant area of research for the foreseeable future. rsc.org

Q & A

Q. What are the optimal synthetic routes for 3-Fluoro-2-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves halogenation and carboxylation steps. Key considerations include:

- Catalyst Selection: Use palladium or copper catalysts for cross-coupling reactions to introduce fluorine and trifluoromethyl groups .

- Temperature Control: Maintain temperatures between 60–80°C to minimize side reactions, as higher temperatures may degrade sensitive fluorinated intermediates .

- Purification: Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the pure compound .

Example Optimization Table (Hypothetical):

| Reaction Step | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Fluorination | Pd(OAc)₂ | 70 | 78 | 95 |

| Trifluoromethylation | CuI | 65 | 65 | 90 |

Q. How can spectroscopic and chromatographic techniques confirm the identity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: Compare - and -NMR spectra with reference data. The fluorine environment (δ -60 to -70 ppm for CF₃) and aromatic proton splitting patterns are diagnostic .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M-H]⁻ at m/z 222.03 for C₈H₄F₄O₂) and fragmentation patterns .

- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>98% by area under the curve) .

Q. What are the common chemical reactions of this compound, and how do reaction conditions influence product selectivity?

Methodological Answer:

- Esterification: React with methanol/H₂SO₄ to form methyl esters. Steric hindrance from the CF₃ group slows reaction kinetics, requiring prolonged heating (12–24 hrs) .

- Decarboxylation: Heating above 150°C in quinoline with Cu powder yields 3-fluoro-2-(trifluoromethyl)benzene, but over-decomposition can occur if temperature exceeds 180°C .

- Electrophilic Substitution: Nitration requires fuming HNO₃/H₂SO₄ at 0°C to direct nitration to the meta position relative to the CF₃ group .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence regioselectivity in derivatization reactions?

Methodological Answer: The CF₃ group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to the para position. Fluorine’s inductive (-I) and mesomeric (+M) effects create competing regioselectivity. For example:

- In bromination, Br preferentially adds para to CF₃ but ortho to F, leading to mixed products. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can model charge distribution to predict dominant pathways .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of derivatives?

Methodological Answer:

- SHELX Refinement: Use SHELXL for high-resolution single-crystal X-ray data to refine bond angles and torsional strains. For example, discrepancies in C-F bond lengths (1.32–1.35 Å) may arise from thermal motion; anisotropic displacement parameters (ADPs) must be carefully modeled .

- Twinned Data: For crystals with twinning, employ the TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. What strategies mitigate challenges in synthesizing sterically hindered derivatives (e.g., ortho-substituted analogs)?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 24 hrs to 2 hrs) and improve yields by 15–20% using controlled microwave heating (150°C, 300 W) .

- Protecting Groups: Temporarily protect the carboxylic acid with tert-butyldimethylsilyl (TBDMS) groups to reduce steric hindrance during substitution reactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- pH-Dependent Solubility: The carboxylic acid group confers solubility in basic aqueous solutions (pH > 10), while the CF₃ group enhances organic solubility (logP ≈ 2.5). Conflicting literature may arise from unstated pH conditions. Validate via shake-flask experiments in buffered solutions (pH 2–12) and HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.